molecular formula C15H12Cl2N2O4S B3579276 N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide CAS No. 5544-28-5

N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide

Cat. No.: B3579276
CAS No.: 5544-28-5
M. Wt: 387.2 g/mol
InChI Key: XQICNJQENWFZCU-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide is an organic compound characterized by the presence of an acetylsulfamoyl group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide typically involves the following steps:

    Formation of the acetylsulfamoyl group: This can be achieved by reacting sulfanilamide with acetic anhydride under controlled conditions.

    Attachment to the phenyl ring: The acetylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the dichlorobenzamide moiety: This involves the chlorination of benzamide to introduce chlorine atoms at the 3 and 4 positions.

    Coupling of the two moieties: The final step involves coupling the acetylsulfamoyl-phenyl group with the dichlorobenzamide moiety through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large-scale production of sulfanilamide and acetic anhydride.

    Controlled reaction conditions: Maintaining optimal temperature, pressure, and pH to ensure high yield and purity.

    Purification and isolation: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the acetylsulfamoyl group to an amine group.

    Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The dichlorobenzamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide
  • N-[4-(acetylsulfamoyl)phenyl]-4-chlorobenzamide
  • N-[4-(acetylsulfamoyl)phenyl]carbamothioyl-3-methylbutanamide

Uniqueness

N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide is unique due to the specific positioning of chlorine atoms on the benzamide ring, which can influence its chemical reactivity and biological activity. The combination of the acetylsulfamoyl group with the dichlorobenzamide moiety provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4S/c1-9(20)19-24(22,23)12-5-3-11(4-6-12)18-15(21)10-2-7-13(16)14(17)8-10/h2-8H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQICNJQENWFZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360764
Record name ST005275
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5544-28-5
Record name ST005275
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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